1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one

Description

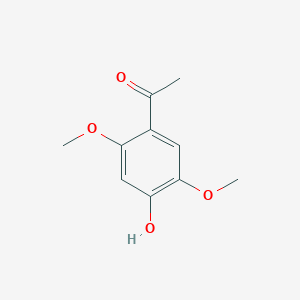

1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one is a phenylacetophenone derivative with a hydroxy group at the 4-position and methoxy groups at the 2- and 5-positions of the aromatic ring. Its molecular formula is C₁₀H₁₂O₄, and its calculated molecular weight is 196.20 g/mol.

Properties

IUPAC Name |

1-(4-hydroxy-2,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)7-4-10(14-3)8(12)5-9(7)13-2/h4-5,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGDSHOPNITYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271942 | |

| Record name | 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13909-71-2 | |

| Record name | 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13909-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxy-2,5-dimethoxybenzaldehyde with acetic anhydride in the presence of a catalyst . The reaction typically occurs under mild conditions, with the product being purified through recrystallization.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₂O₄

- Molecular Weight : 196.20 g/mol

- CAS Number : 17605-00-4

The compound features a hydroxyl group and two methoxy groups on the aromatic ring, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one has been investigated for its potential therapeutic effects. Some key findings include:

- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anticancer Properties : Research has shown that certain derivatives of acetophenone can inhibit cancer cell proliferation. The presence of hydroxyl and methoxy groups may enhance this activity by modulating signaling pathways involved in cell growth .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Other Compounds : It is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile building block .

- Reagent for Functionalization : The presence of functional groups allows for further modifications through electrophilic aromatic substitution reactions, enabling the creation of diverse derivatives with tailored properties .

Materials Science

In materials science, this compound is explored for its potential applications in:

- Polymer Chemistry : The compound can be incorporated into polymers to impart specific functionalities such as improved thermal stability or UV resistance .

- Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes and pigments for various applications, including textiles and coatings.

Case Studies and Experimental Data

Several studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that attracts Agrobacterium, facilitating gene transfer. This process involves the activation of the virA gene on the Ti plasmid of Agrobacterium tumefaciens . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituent patterns, molecular weights, and distinguishing properties:

Key Findings:

Substituent Position Effects: The hydroxy group’s position significantly alters hydrogen-bonding capacity. For example, the 3-hydroxy isomer () may exhibit different acidity and solubility compared to the 4-hydroxy target compound .

Functional Group Modifications: Bromine substitution () increases molecular weight and reactivity in cross-coupling reactions, while amino groups () enhance nucleophilicity . Nitro groups () deactivate the aromatic ring, directing subsequent reactions to specific positions in drug synthesis .

Biological Relevance: Analogs like 1-(4-hydroxy-3-nitrophenyl)ethan-1-one are precursors to pyrazoline derivatives with antitubercular activity . Natural derivatives (e.g., 1-(3-hydroxy-4,5-dimethoxyphenyl)ethan-1-one) highlight the role of phenylacetophenones in plant secondary metabolism .

Biological Activity

1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one, also known as a derivative of 4-hydroxyacetophenone, has garnered attention in recent years due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a phenolic structure with methoxy substituents that enhance its biological activity. The presence of the hydroxy and methoxy groups is critical for its interaction with biological targets, influencing its solubility and reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CLL HG-3 | 0.17–2.69 | Pro-apoptotic effects |

| CLL PGA-1 | 0.35–1.97 | ROS flux modulation |

| H1975 (lung cancer) | 11.0 | Cytotoxicity |

The compound has demonstrated significant pro-apoptotic effects, with studies indicating up to 95% apoptosis in certain cell lines at concentrations around 10 µM .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. For example, it has been reported to significantly reduce IL-6 and CIG5 mRNA expression in cellular models, showcasing an inhibition rate exceeding 75% .

Table 2: Inhibition of Cytokine Expression

| Cytokine | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| IL-6 | 75 | 0.92 |

| CIG5 | 86 | 1.02 |

These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

The biological activity of this compound is largely mediated through its interaction with specific molecular targets:

- Bromodomain-containing Protein 4 (BRD4) : The compound has shown selective inhibition against BRD4, which plays a crucial role in regulating gene expression associated with inflammation and cancer proliferation .

- Reactive Oxygen Species (ROS) : The pro-apoptotic effects are linked to increased ROS levels within cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Chronic Lymphocytic Leukemia (CLL) : In a study involving CLL cell lines, treatment with the compound resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls .

- Inflammatory Models : Animal models treated with the compound exhibited reduced symptoms of inflammation and lower levels of inflammatory markers compared to control groups .

Q & A

Q. What are the established synthetic protocols for 1-(4-Hydroxy-2,5-dimethoxyphenyl)ethan-1-one, and how can reaction conditions be optimized?

Answer: Synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts acylation . For example, a structurally similar compound (1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one) was synthesized by refluxing 4-hydroxyacetophenone (25 mmol) with 4-chlorobenzyl chloride (30 mmol) in ethanol using anhydrous K₂CO₃ (50 mmol) as a base for 6 hours . Optimization strategies include:

- Catalyst screening : Transition to phase-transfer catalysts (e.g., tetrabutylammonium bromide) for enhanced reactivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reaction rates compared to ethanol.

- Temperature control : Microwave-assisted synthesis can reduce reaction time and improve yields.

Q. Table 1. Example Reaction Conditions

| Reactant | Catalyst/Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Hydroxyacetophenone | K₂CO₃ | Ethanol | Reflux | 6 | 75 |

Q. How is the molecular structure of this compound confirmed experimentally?

Answer: Multi-technique validation ensures structural accuracy:

- X-ray crystallography : SHELX software refines single-crystal data to determine bond lengths and angles. For example, related compounds show C-O bond lengths of ~1.36 Å and methoxy group torsion angles of 5–10° .

- ¹H NMR spectroscopy : Key peaks include aromatic protons (δ 6.5–7.5 ppm) and acetyl methyl groups (δ 2.5–2.7 ppm). For 1-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-one, the acetyl group resonates at δ 2.54 ppm .

- FT-IR : Stretching vibrations for hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) groups confirm functional groups .

Advanced Questions

Q. How can researchers resolve contradictions in reported solubility and stability data?

Answer: Discrepancies often arise from polymorphism or pH-dependent stability . Methodological approaches include:

- Controlled solubility assays : Use HPLC to measure solubility in buffered solutions (e.g., pH 7.4) at 25°C, as done for a related compound (35.2 µg/mL) .

- Thermogravimetric analysis (TGA) : Quantify thermal stability under nitrogen atmospheres.

- Powder X-ray diffraction (PXRD) : Identify polymorphic forms affecting solubility .

Q. What computational strategies predict the compound’s biological interactions?

Answer:

- Molecular docking : AutoDock Vina models ligand-protein binding. For example, docking into the active site of cytochrome P450 enzymes predicts metabolic pathways .

- Molecular dynamics (MD) simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR modeling : Correlate substituent effects (e.g., methoxy groups) with antioxidant activity using Random Forest algorithms .

Q. How are novel derivatives synthesized and characterized for structure-activity studies?

Answer:

- Functionalization : Introduce halogens (e.g., bromine) via electrophilic substitution, followed by cross-coupling (Suzuki-Miyaura) to attach aryl groups .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates derivatives.

- Characterization : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (COSY, HSQC) resolves regiochemistry .

Q. What experimental designs address conflicting bioactivity results in antimicrobial assays?

Answer:

- Standardized protocols : Use CLSI guidelines for MIC (minimum inhibitory concentration) testing against Staphylococcus aureus and E. coli.

- Control compounds : Compare with known antibiotics (e.g., ampicillin) to validate assay conditions.

- Statistical analysis : Apply ANOVA to assess significance of replicate data (n ≥ 3) .

Q. Table 2. Key Physicochemical Properties

| Property | Value/Technique | Reference |

|---|---|---|

| Solubility (pH 7.4) | 35.2 µg/mL (HPLC) | [5] |

| Boiling point | 340°C (estimated) | [20] |

| LogP (lipophilicity) | 1.8 (Computational) | [18] |

Q. How are reaction mechanisms elucidated for oxidative degradation pathways?

Answer:

- Isotopic labeling : Use ¹⁸O-labeled H₂O in hydrolysis studies to track oxygen incorporation.

- LC-MS/MS : Identify degradation products (e.g., quinone derivatives) via fragmentation patterns.

- Kinetic studies : Monitor reaction rates under varying pH and temperature to propose rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.